5-(4-chlorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-(pyridin-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidone ring, chlorophenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with pyridine-2-carboxaldehyde and a suitable amine to form the desired pyrrolidone ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects involves interaction with specific molecular targets. The pyrrolidone ring and aromatic groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the chlorophenyl group, in particular, may confer distinct electronic properties compared to its bromine or fluorine analogs.
Properties
Molecular Formula |
C23H19ClN2O2 |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-3-(4-methylphenyl)-1-(pyridin-2-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H19ClN2O2/c1-15-5-7-16(8-6-15)20-21(17-9-11-18(24)12-10-17)26(23(28)22(20)27)14-19-4-2-3-13-25-19/h2-13,21,27H,14H2,1H3 |
InChI Key |
AHEAGAOBLSCSFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=CC=N4)O |
Origin of Product |
United States |
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